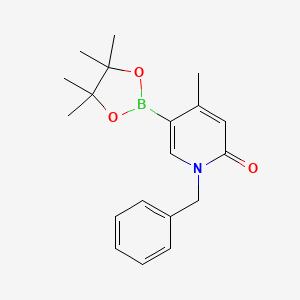
1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boron-containing dioxaborolane group makes this compound a valuable intermediate in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one typically involves the following steps:
Formation of the pyridinone core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the benzyl and methyl groups: These groups can be introduced via alkylation reactions using benzyl halides and methylating agents.
Incorporation of the dioxaborolane group: This step involves the reaction of the pyridinone derivative with a boronic acid or boronate ester under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the compound into different derivatives with altered properties.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield a wide range of biaryl compounds, which are valuable in pharmaceuticals and materials science.
科学研究应用
1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Medicine: Its derivatives may have potential therapeutic applications, including as anticancer agents or enzyme inhibitors.
Industry: The compound is valuable in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of 1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
相似化合物的比较
Similar Compounds
Phenylboronic acid: A simpler boronic acid derivative used in similar cross-coupling reactions.
4-Methylpyridin-2(1H)-one: A related pyridinone compound without the boronic acid group.
Benzylpyridinone derivatives: Compounds with similar structures but different substituents on the pyridinone ring.
Uniqueness
1-Benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2(1H)-one is unique due to the presence of the dioxaborolane group, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable tool for researchers in various fields, from organic chemistry to materials science.
属性
分子式 |
C19H24BNO3 |
|---|---|
分子量 |
325.2 g/mol |
IUPAC 名称 |
1-benzyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C19H24BNO3/c1-14-11-17(22)21(12-15-9-7-6-8-10-15)13-16(14)20-23-18(2,3)19(4,5)24-20/h6-11,13H,12H2,1-5H3 |
InChI 键 |
NOLFQUKYKXSRCR-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2C)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B15223403.png)
![2-(6-fluoro-5-methyl-1H-benzo[d]imidazol-2-yl)acetonitrile](/img/structure/B15223419.png)
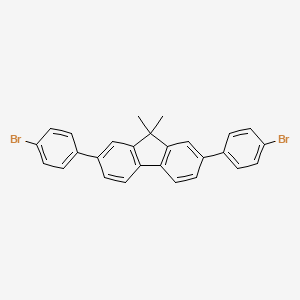
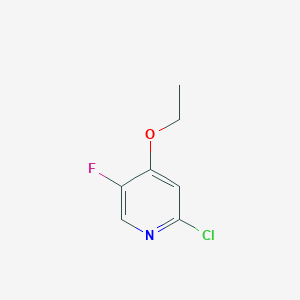

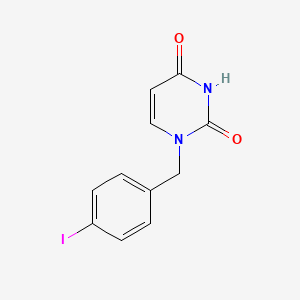
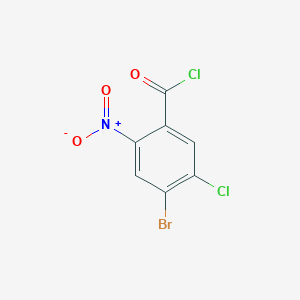
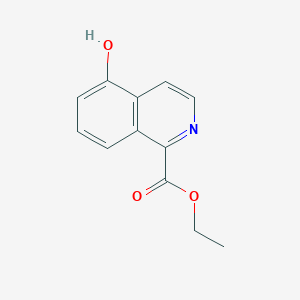
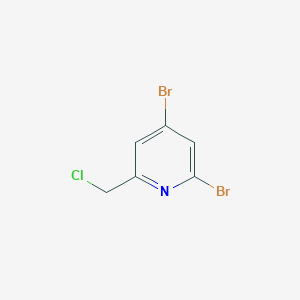

![Methyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B15223473.png)
![tert-Butyl (1-azaspiro[5.5]undecan-4-yl)carbamate](/img/structure/B15223477.png)
![1-methylpyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B15223481.png)

